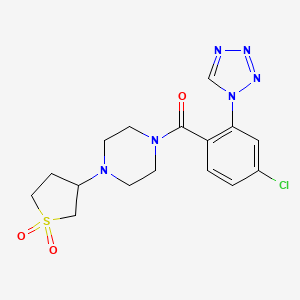![molecular formula C23H23NO7 B14955880 6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B14955880.png)
6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is a complex organic compound that belongs to the class of flavonoids This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of a phenolic compound with an appropriate diketone under acidic or basic conditions.
Hydroxylation and acetylation:
Amidation: The final step involves the reaction of the acetylated chromen-4-one with hexanoic acid and an appropriate amine under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated phenolic compounds.
科学的研究の応用
6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of 6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound can induce apoptosis in cancer cells by modulating signaling pathways such as MAPK and mTOR.
類似化合物との比較
Similar Compounds
Baicalin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid known for its antioxidant and anticancer activities.
Curcumin: A compound with strong anti-inflammatory and anticancer properties.
Uniqueness
6-({[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl, acetyl, and amino groups allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific applications.
特性
分子式 |
C23H23NO7 |
|---|---|
分子量 |
425.4 g/mol |
IUPAC名 |
6-[[2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetyl]amino]hexanoic acid |
InChI |
InChI=1S/C23H23NO7/c25-17-11-16(30-14-21(27)24-10-6-2-5-9-22(28)29)12-20-23(17)18(26)13-19(31-20)15-7-3-1-4-8-15/h1,3-4,7-8,11-13,25H,2,5-6,9-10,14H2,(H,24,27)(H,28,29) |
InChIキー |
GIRPXIVZFBTRAG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCC(=O)NCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(6-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14955802.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14955807.png)
![methyl 2-({[1-(2-methoxyethyl)-1H-indol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B14955813.png)

![2-(4-chloro-1H-indol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B14955826.png)
![1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955834.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955851.png)
![4-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B14955867.png)
![[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B14955875.png)
![[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B14955879.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14955887.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14955892.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B14955898.png)

